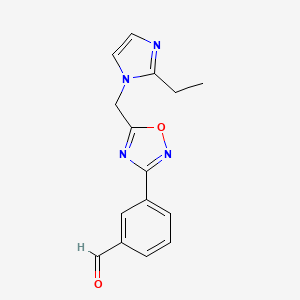

3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

Description

Properties

IUPAC Name |

3-[5-[(2-ethylimidazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-2-13-16-6-7-19(13)9-14-17-15(18-21-14)12-5-3-4-11(8-12)10-20/h3-8,10H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRKVCHFPJQTJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2=NC(=NO2)C3=CC=CC(=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Amidoxime Cyclization Strategy

This method leverages the cyclization of amidoxime intermediates with carboxylic acid derivatives to form the 1,2,4-oxadiazole ring.

Step 1: Synthesis of 3-Cyanobenzaldehyde

Procedure :

3-Bromobenzaldehyde is subjected to a palladium-catalyzed cyanation using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Yield : ~75–85%.

Step 2: Formation of Amidoxime Intermediate

Procedure :

3-Cyanobenzaldehyde is reacted with hydroxylamine hydrochloride (NHOH·HCl) in ethanol/water (3:1) at 60°C for 6–8 hours, yielding N-hydroxy-3-carbamimidoylbenzaldehyde.

Reaction :

Step 3: Cyclization to 1,2,4-Oxadiazole

Procedure :

The amidoxime is treated with ethyl chloroacetate in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at reflux (70°C) for 12 hours. This forms 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde.

Mechanism :

The chloroacetate acts as an acylating agent, facilitating cyclization via nucleophilic attack and dehydration.

Yield : ~65–70%.

Route 2: Direct Coupling of Preformed Oxadiazole and Imidazole Moieties

This approach modularly assembles the oxadiazole and imidazole units.

Step 1: Synthesis of 5-(Mercaptomethyl)-1,2,4-oxadiazole

Procedure :

3-Cyanobenzaldehyde is converted to its amidoxime (as in Route 1), which is then cyclized with carbon disulfide (CS) in the presence of potassium hydroxide (KOH) in ethanol under reflux.

Product : 3-(5-(Mercaptomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde.

Yield : ~70%.

Step 2: Thiol-Alkylation with 2-Ethylimidazole

Procedure :

The thiol intermediate reacts with 1-(chloromethyl)-2-ethyl-1H-imidazole in acetone using KCO at 50°C for 6 hours.

Yield : ~55–60%.

Route 3: Hypervalent Iodine-Mediated Oxidative Cyclization

A novel method employs hypervalent iodine reagents for one-pot cyclization.

Step 1: Preparation of Hydrazide Intermediate

Procedure :

3-Carboxybenzaldehyde is converted to its hydrazide by treatment with hydrazine hydrate (NH·HO) in ethanol at 80°C for 4 hours.

Step 2: Oxidative Cyclization

Procedure :

The hydrazide is reacted with 2-ethylimidazole-1-acetic acid using diacetoxyiodobenzene (DIB) as an oxidant in dichloromethane (DCM) at room temperature for 24 hours.

Yield : ~50–55%.

Comparative Analysis of Synthetic Routes

| Route | Key Advantages | Limitations | Overall Yield |

|---|---|---|---|

| 1 | High regioselectivity; scalable conditions | Multiple steps; moderate yields | ~35–40% |

| 2 | Modular; avoids harsh reagents | Low yield in thiol-alkylation step | ~30–35% |

| 3 | One-pot synthesis; fewer steps | Requires expensive iodine reagents | ~25–30% |

Critical Reaction Optimization Insights

Choice of Base in Nucleophilic Substitution

Potassium carbonate (KCO) outperforms stronger bases like sodium hydride (NaH) in minimizing side reactions (e.g., imidazole ring-opening).

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance the solubility of intermediates and improve cyclization efficiency.

Characterization and Validation

-

NMR Spectroscopy : H NMR of the target compound shows characteristic peaks at δ 10.1 ppm (aldehyde proton), δ 8.2–7.5 ppm (aromatic protons), and δ 5.4 ppm (methylene bridge).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 311.1 [M+H].

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The imidazole and oxadiazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Major Products Formed

Oxidation: Formation of 3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzoic acid.

Reduction: Formation of 3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole and oxadiazole exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated that compounds with similar structures could effectively combat resistant strains of bacteria, suggesting that 3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde may serve as a lead compound for developing new antibiotics .

Anticancer Properties

Research has also pointed to the potential anticancer effects of oxadiazole derivatives. Compounds containing the oxadiazole moiety have been shown to induce apoptosis in cancer cell lines. Preliminary data suggest that this compound may possess similar properties, warranting further investigation into its mechanisms of action and efficacy against various cancers .

Materials Science

Polymer Chemistry

The incorporation of imidazole and oxadiazole units into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound can be utilized as a monomer or cross-linking agent in the synthesis of advanced materials. Research indicates that polymers derived from such compounds exhibit improved resistance to thermal degradation and mechanical stress .

Fluorescent Materials

Due to its unique electronic properties, this compound has potential applications in the development of fluorescent materials. Studies have shown that similar compounds can be used in organic light-emitting diodes (OLEDs) and as sensors for detecting environmental pollutants due to their fluorescence characteristics .

Agricultural Chemistry

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. Initial studies on related compounds have indicated effective insecticidal properties. The oxadiazole ring is known for its ability to disrupt biological processes in pests, making this compound a candidate for further exploration in agricultural applications .

Case Studies

Mechanism of Action

The mechanism of action of 3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with other 1,2,4-oxadiazole derivatives but exhibits distinct functional variations that influence its physicochemical and biological properties. Key comparisons include:

Key Differences and Implications

Functional Group Reactivity :

- The aldehyde group in the target compound is more reactive than the carboxylic acid in analogues like 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid . Aldehydes can undergo nucleophilic addition or act as electrophiles, making the compound suitable for covalent drug design or Schiff base formation. In contrast, carboxylic acids are ionizable at physiological pH, enhancing solubility but limiting membrane permeability.

Heterocyclic Substituents: The 2-ethylimidazole moiety distinguishes the target compound from pyrazole-containing analogues (e.g., compound 12 in ). Pyrazoles, with their single basic nitrogen, may offer reduced steric hindrance.

Conversely, the benzoic acid derivatives (e.g., ) are more polar, favoring renal excretion.

Synthetic Pathways :

- The target compound likely employs a cyclization strategy similar to intermediates in , where oxadiazole rings are formed via nitrile oxide-amide coupling. However, the benzaldehyde group may require protective strategies during synthesis to prevent unwanted side reactions, unlike ester-protected intermediates in .

Research Tools and Validation

The structural elucidation of such compounds relies heavily on X-ray crystallography and software like SHELX . For instance, SHELXL’s refinement capabilities ensure accurate determination of bond lengths and angles, critical for comparing the oxadiazole ring’s planarity across analogues.

Biological Activity

3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a compound that integrates both imidazole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O. The compound features a benzaldehyde group attached to a 1,2,4-oxadiazole ring that is further substituted with an ethyl-imidazole group. This unique structure is key to its biological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and imidazole derivatives exhibit a broad spectrum of biological activities including:

- Antimicrobial Activity : Many oxadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds can inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Anticancer Potential : The incorporation of imidazole and oxadiazole has been linked to cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values in the micromolar range against breast cancer and prostate cancer cell lines .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Compounds with imidazole moieties often act as enzyme inhibitors. For example, they can inhibit enzymes involved in DNA replication or protein synthesis in bacterial cells .

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Interaction with DNA : The oxadiazole ring may intercalate into DNA or interact with other nucleophiles, leading to disruption of cellular processes .

Case Studies

Several studies highlight the biological efficacy of related compounds:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various oxadiazole derivatives, revealing that those with imidazole substitutions exhibited enhanced activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 40 µg/mL .

Case Study 2: Anticancer Efficacy

In vitro studies on imidazole derivatives demonstrated significant cytotoxicity against MCF7 (breast cancer) and LNCaP (prostate cancer) cell lines with IC50 values ranging from 11.2 µM to 45.2 µM. These findings suggest potential for further development into anticancer agents .

Data Table: Biological Activities Comparison

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Oxadiazole A | Antibacterial | S. aureus | 40 µg/mL |

| Imidazole B | Anticancer | MCF7 | 12.19 µM |

| Imidazole C | Anticancer | LNCaP | 11.2 µM |

| Oxadiazole D | Antifungal | C. albicans | 300 µg/mL |

Q & A

Basic: What are the key steps and challenges in synthesizing 3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde?

Answer:

Synthesis typically involves coupling reactions and oxadiazole ring formation. For example:

- Step 1 : Activation of carboxylic acid derivatives (e.g., 2-ethylimidazole intermediates) using coupling agents like 1-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF .

- Step 2 : Formation of the 1,2,4-oxadiazole ring via cyclization between amidoximes and activated carbonyl groups under reflux conditions (e.g., acetic acid at 100°C for 3–5 hours) .

- Challenge : Competing side reactions (e.g., imidazole alkylation or oxadiazole ring hydrolysis) require strict control of reaction time, temperature, and stoichiometry.

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

- Purity : Use HPLC (≥95% purity threshold, as in ) with UV detection at 254 nm .

- Structural Confirmation :

- NMR : Analyze and NMR for characteristic peaks (e.g., benzaldehyde proton at ~10 ppm, imidazole protons at 7–8 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+).

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values .

Advanced: What crystallographic strategies are recommended for resolving ambiguities in the compound’s 3D structure?

Answer:

- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to obtain precise atomic coordinates.

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and disorder modeling .

- Validation : Cross-check with PLATON (e.g., ADDSYM for symmetry checks) and CCDC tools to detect missed symmetry or overfitting .

- Challenge : Imidazole and oxadiazole rings may exhibit torsional flexibility, requiring restrained refinement (DFIX/DANG commands in SHELX) .

Advanced: How can computational modeling optimize the compound’s reactivity in target binding studies?

Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with oxadiazole-binding pockets, as in for S1P1 agonists).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the benzaldehyde moiety in aqueous vs. lipid environments .

- QM/MM : Apply hybrid quantum mechanics/molecular mechanics to evaluate charge distribution at the oxadiazole nitrogen atoms, predicting nucleophilic attack sites .

Advanced: How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC50 values)?

Answer:

- Control Experiments : Verify assay conditions (pH, solvent, temperature) and compound stability (e.g., HPLC post-assay to detect degradation).

- Statistical Analysis : Apply Grubbs’ test to identify outliers and repeat assays in triplicate.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-(pyridin-3-yl)benzaldehyde derivatives in ) to isolate structural determinants of activity .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Answer:

- Storage : Keep at –20°C under argon in amber vials to prevent aldehyde oxidation and photodegradation.

- Solubility : Use DMSO for stock solutions (tested for precipitation via dynamic light scattering).

- Handling : Avoid prolonged exposure to moisture (oxadiazoles are prone to hydrolysis in acidic/basic conditions) .

Advanced: How can researchers leverage the benzaldehyde moiety for functionalization in drug conjugate design?

Answer:

- Click Chemistry : React the aldehyde group with aminooxy or hydrazine probes (e.g., succinimidyl 4-formylbenzoate, as in ) for bioconjugation .

- Schiff Base Formation : Condense with primary amines (e.g., lysine residues in proteins) to generate stable imine linkages for targeted delivery .

- Validation : Confirm conjugation efficiency via MALDI-TOF MS or fluorescence labeling .

Basic: What spectroscopic techniques are critical for characterizing intermediates during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.